molecular formula C18H13NO4 B220478 trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene CAS No. 117760-92-6

trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene

Cat. No.: B220478
CAS No.: 117760-92-6
M. Wt: 307.3 g/mol
InChI Key: FIVHJEBACQSOKY-FUHWJXTLSA-N
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Description

trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene: is a polycyclic aromatic hydrocarbon derivative. It is characterized by the presence of nitro and hydroxyl functional groups on a chrysene backbone. This compound is of interest due to its potential biological activities and its role in environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene typically involves the nitration of chrysene followed by reduction and hydroxylation steps. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. Subsequent reduction of the nitro group to an amino group can be performed using reducing agents such as tin(II) chloride in hydrochloric acid. Finally, the hydroxylation of the amino group to form the dihydroxy compound can be carried out using oxidizing agents like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Formation of chrysene-5,6-quinone.

    Reduction: Formation of trans-9,10-dihydro-9,10-dihydroxy-6-aminochrysene.

    Substitution: Various substituted chrysenes depending on the substituent introduced.

Scientific Research Applications

Chemistry: trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene is used as a model compound in studies of polycyclic aromatic hydrocarbons and their derivatives. It helps in understanding the reactivity and environmental impact of these compounds.

Biology and Medicine: This compound is studied for its potential carcinogenic properties. It serves as a model to investigate the metabolic pathways and the role of cytochrome P450 enzymes in the bioactivation of polycyclic aromatic hydrocarbons.

Industry: While specific industrial applications are limited, the compound’s derivatives may be used in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene exerts its effects primarily through metabolic activation by cytochrome P450 enzymes. The nitro group is reduced to an amino group, followed by further oxidation to form reactive intermediates such as epoxides. These intermediates can bind to DNA, leading to mutagenic and carcinogenic effects. The major molecular targets include DNA and various cellular proteins involved in the metabolic pathways.

Comparison with Similar Compounds

  • trans-1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene
  • trans-9,10-Dihydro-9,10-dihydroxy-6-aminochrysene
  • Chrysene-5,6-quinone

Uniqueness: trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both nitro and hydroxyl groups on the chrysene backbone makes it a valuable compound for studying the interplay between different functional groups in polycyclic aromatic hydrocarbons.

Properties

IUPAC Name

(3S,4S)-12-nitro-3,4-dihydrochrysene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-16-8-7-13-15(19(22)23)9-14-11-4-2-1-3-10(11)5-6-12(14)17(13)18(16)21/h1-9,16,18,20-21H/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVHJEBACQSOKY-FUHWJXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C4C(C(C=CC4=C(C=C32)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C4[C@@H]([C@H](C=CC4=C(C=C32)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922536
Record name 12-Nitro-3,4-dihydrochrysene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117760-92-6
Record name 3,4-Dihydro-12-nitro-3,4-chrysenediol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117760926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Nitro-3,4-dihydrochrysene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRO-12-NITRO-3,4-CHRYSENEDIOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FU2481T9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene
Reactant of Route 2
trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene
Reactant of Route 3
trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene
Reactant of Route 4
trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene
Reactant of Route 5
trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene
Reactant of Route 6
trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene

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